

# Application Notes and Protocols for SHR5428 Cell Viability Assays

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Compound of Interest		
Compound Name:	SHR5428	
Cat. No.:	B12394268	Get Quote

#### Introduction

SHR5428 is a potent, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the cell cycle machinery and also plays a key role in the regulation of transcription.[4] It is a subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of other CDKs, and is also a component of the general transcription factor TFIIH.[4] By inhibiting CDK7, SHR5428 can disrupt both the cell cycle and transcriptional processes in cancer cells, leading to apoptosis. These characteristics make SHR5428 a promising candidate for cancer therapy, particularly in transcriptionally addicted tumors like triple-negative breast cancer.[2][3]

These application notes provide detailed protocols for assessing the in vitro efficacy of **SHR5428** by measuring its impact on cell viability using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8).

## **Principle of the Assays**

Both MTT and CCK-8 assays are reliable methods for determining cell viability. The principle of these assays is based on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[5][6][7]

 MTT Assay: The yellow tetrazolium salt MTT is reduced to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance is measured, which correlates to the number of viable cells.[5][6]



CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is
reduced to a soluble orange formazan dye. The amount of dye produced is directly
proportional to the number of living cells, and the absorbance can be measured directly
without a solubilization step.[7][8]

### **Data Presentation**

The following tables summarize hypothetical, yet representative, data on the efficacy of **SHR5428** in various cancer cell lines as determined by MTT and CCK-8 assays.

Table 1: IC50 Values of SHR5428 in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	Incubation Time (h)	IC50 (nM)
MDA-MB-468	Triple-Negative Breast Cancer	MTT	72	6.6
HCC70	Triple-Negative Breast Cancer	CCK-8	72	15.2
Jurkat	T-cell Leukemia	MTT	48	25.8
HCT116	Colorectal Carcinoma	CCK-8	72	42.5
A549	Non-Small Cell Lung Cancer	MTT	72	89.1

Table 2: Example of Raw Absorbance Data for IC50 Determination in MDA-MB-468 cells (MTT Assay)



SHR5428 Conc. (nM)	Rep 1 (Absorbanc e)	Rep 2 (Absorbanc e)	Rep 3 (Absorbanc e)	Average Absorbance	% Viability
0 (Vehicle)	1.254	1.288	1.271	1.271	100.0
1	1.103	1.125	1.118	1.115	87.7
5	0.752	0.769	0.748	0.756	59.5
10	0.489	0.501	0.495	0.495	39.0
50	0.131	0.145	0.138	0.138	10.9
100	0.082	0.088	0.085	0.085	6.7
Blank	0.051	0.053	0.052	0.052	0.0

## **Experimental Protocols Materials and Reagents**

- SHR5428 (powder)
- Dimethyl sulfoxide (DMSO)
- Cancer cell lines of interest (e.g., MDA-MB-468, HCC70)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- MTT reagent (5 mg/mL in PBS)[5]



- MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
- CCK-8 reagent
- Microplate reader

### **Protocol 1: MTT Assay**

- Cell Seeding:
  - Harvest and count cells, ensuring viability is >95%.
  - $\circ$  Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Preparation and Treatment:
  - Prepare a 10 mM stock solution of SHR5428 in DMSO.
  - Perform serial dilutions of the SHR5428 stock solution in complete culture medium to achieve desired final concentrations (e.g., 0.1 nM to 1000 nM).
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest SHR5428 concentration).
  - $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **SHR5428**.
- Incubation:
  - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO<sub>2</sub> incubator. The incubation time should be optimized for the specific cell line.
- MTT Addition and Incubation:



- After the incubation period, add 10 μL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[9]
- Formazan Solubilization:
  - Carefully remove the MTT-containing medium from the wells.
  - Add 100 μL of MTT solubilization solution to each well to dissolve the formazan crystals.
  - Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.
- Absorbance Measurement:
  - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
- Data Analysis:
  - Subtract the average absorbance of the blank wells (medium only) from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of cell viability against the log of the SHR5428 concentration to generate a dose-response curve and determine the IC50 value.

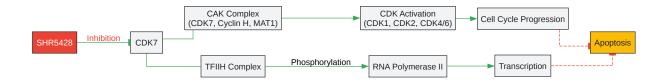
### **Protocol 2: CCK-8 Assay**

- Cell Seeding:
  - Follow the same procedure as for the MTT assay (Step 1).
- Compound Preparation and Treatment:
  - Follow the same procedure as for the MTT assay (Step 2).



- Incubation:
  - Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
- CCK-8 Addition and Incubation:
  - Add 10 μL of CCK-8 solution to each well.[7][8]
  - Incubate the plate for 1-4 hours at 37°C.[7][8] The optimal incubation time will depend on the cell type and density.
- Absorbance Measurement:
  - Measure the absorbance at 450 nm using a microplate reader.[7][8]
- Data Analysis:
  - Follow the same data analysis procedure as for the MTT assay (Step 7), using the absorbance readings at 450 nm.

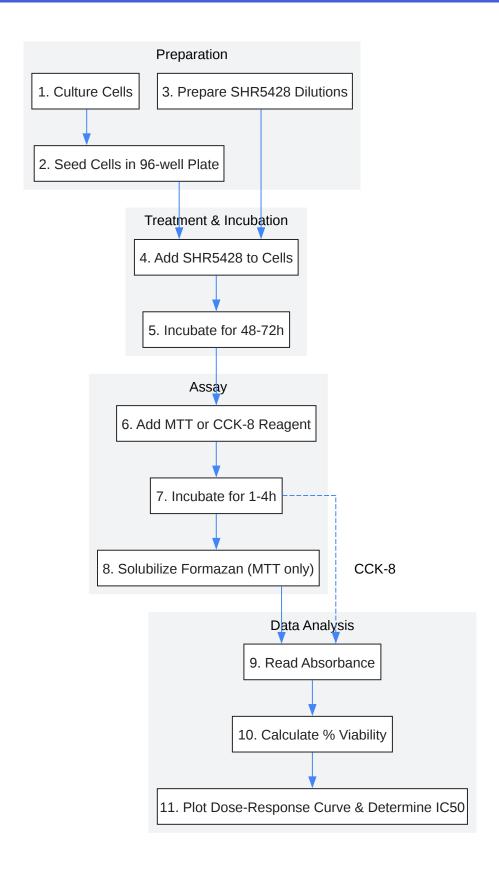
### **Visualizations**



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Caption: Mechanism of action of SHR5428 leading to apoptosis.





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Caption: Experimental workflow for cell viability assays.



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